
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 1-phenylcyclopropyl group attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-phenylcyclopropyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions usually require low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and solvent purity to achieve consistent product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and amines, allowing selective reactions to occur without interference from these functional groups.
Biology
In biological research, this compound is used in the development of silicon-based drugs and biomaterials. Its unique structure allows for the exploration of silicon’s role in biological systems and the development of novel therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable bonds with various functional groups makes it a valuable component in the design of targeted drug delivery vehicles.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The tert-butyl and phenylcyclopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the phenylcyclopropyl group.
tert-Butyldiphenylsilane: Contains two phenyl groups instead of the phenylcyclopropyl group.
Trimethylsilyl compounds: Have three methyl groups attached to the silicon atom.
Uniqueness
tert-Butyl(dimethyl)(1-phenylcyclopropyl)silane is unique due to the presence of the 1-phenylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
132513-46-3 |
|---|---|
Formule moléculaire |
C15H24Si |
Poids moléculaire |
232.44 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1-phenylcyclopropyl)silane |
InChI |
InChI=1S/C15H24Si/c1-14(2,3)16(4,5)15(11-12-15)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
Clé InChI |
OTLSTCXWVWXSAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1(CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


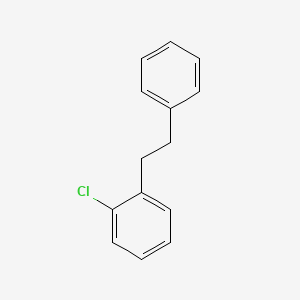

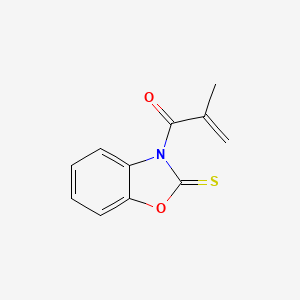
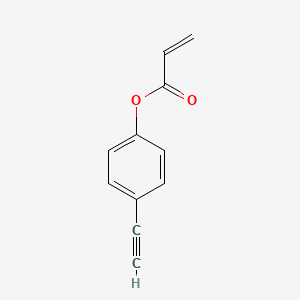

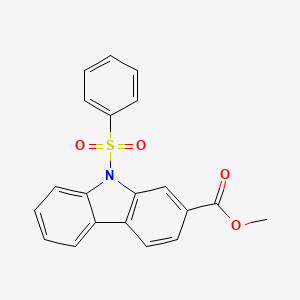
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)
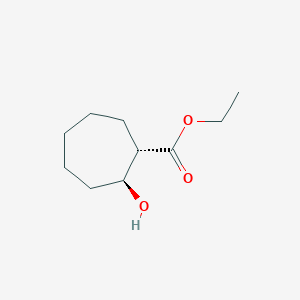
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
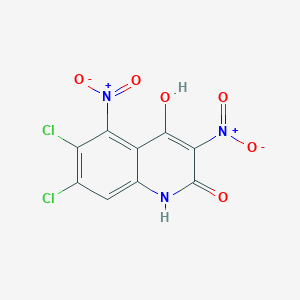
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
